CL67 is synthesized through methods involving the addition of dihalocarbenes to alkenes, a process that highlights the compound's classification as a gem-dihalocyclopropane. This class of compounds is known for its synthetic efficacy and versatility in generating various derivatives that can be utilized in organic synthesis and pharmaceutical applications .
The synthesis of CL67 typically involves phase transfer catalysis (PTC), which facilitates the reaction between alkenes and dihalocarbenes under mild conditions. One effective method described in the literature includes the use of tetraalkylammonium salts as phase transfer catalysts. This approach enhances reaction rates and yields, making it a preferred method for synthesizing gem-dihalocyclopropanes like CL67 .
For example, the reaction can be conducted using dibromo- or dichlorocarbene generated from precursors such as dibromomethane or dichloromethane, combined with an alkene in the presence of a phase transfer catalyst. The typical experimental setup involves stirring the reactants at ambient temperature, allowing for efficient conversion to the desired product with yields often exceeding 70% .
CL67 participates in various chemical reactions typical of halogenated compounds. Notably, it can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atoms bonded to halogens, leading to the formation of new carbon-nucleophile bonds. This characteristic makes CL67 a valuable intermediate in organic synthesis.
Additionally, CL67 can engage in elimination reactions under appropriate conditions, resulting in the formation of alkenes or other cyclic compounds. The reactivity is influenced by factors such as solvent choice, temperature, and the presence of catalysts .
The mechanism of action for CL67 primarily revolves around its ability to serve as an electrophile due to the presence of halogens. In nucleophilic substitution reactions, for instance, the halogen atoms can leave as halide ions when attacked by nucleophiles. This process typically occurs via an mechanism, where the nucleophile approaches from the opposite side of the leaving group.
The stability of intermediates formed during these reactions is crucial for determining reaction pathways and product distributions. Computational studies using density functional theory have provided insights into transition states and energy barriers associated with these reactions .
CL67 exhibits distinctive physical properties including:
Chemically, CL67's reactivity is characterized by its ability to undergo substitution and elimination reactions due to its halogen substituents. The presence of these electronegative atoms enhances its electrophilic character .
CL67 has potential applications in several scientific domains:
Research continues into optimizing synthetic routes for CL67 and exploring its derivatives for enhanced efficacy in these applications .
CL67 (CAS 1401242-86-1) is a synthetic small molecule with the chemical formula C38H42N10O2 and a molecular weight of 670.81 g/mol [1]. Its structure features a polyaromatic core linked to branched alkylamine chains, enabling DNA interaction and cellular penetration. As a hypoxia-inducible factor (HIF) pathway inhibitor, CL67 destabilizes HIF-1α protein levels in renal carcinoma cells (e.g., RCC4) in a dose-dependent manner [1]. Its anti-proliferative activity is pronounced in VHL-deficient renal cancer models, with IC50 values spanning 0.9 μM (TC-32 cells) to 91 μM (WI-38 normal fibroblasts), indicating tumor-selective cytotoxicity [1].
Table 1: Key Chemical and Biological Properties of CL67
Property | Value |
---|---|
Molecular Formula | C38H42N10O2 |
CAS Number | 1401242-86-1 |
Mechanism | HIF-1α inhibitor & G4-DNA binder |
Top Cancer Cell Line IC50 | 1.3 μM (RCC4 renal cancer) |
HIF transcription factors regulate cellular adaptation to hypoxia. Under normoxia, prolyl hydroxylases (PHDs) tag HIF-α subunits for VHL-mediated ubiquitination and proteasomal degradation [3]. In renal cell carcinoma (RCC), VHL mutations cause constitutive HIF-α stabilization, driving angiogenesis and metabolic reprogramming [6] [9]. First-generation HIF inhibitors targeted upstream regulators (e.g., mTOR), but clinical efficacy was limited. Second-generation agents like belzutifan directly inhibit HIF-2α dimerization, showing 22.7% objective response rates in advanced RCC [6]. CL67 represents a distinct approach by targeting HIF transcriptional machinery via DNA G-quadruplex (G4) interference, bypassing upstream signaling constraints [1].
Table 2: Evolution of HIF-Targeted Therapeutics
Therapeutic Class | Mechanism | Clinical/Research Status |
---|---|---|
mTOR inhibitors (e.g., everolimus) | Indirect HIF suppression | Approved for RCC |
HIF-2α dimerization inhibitors (e.g., belzutifan) | Block HIF-2α/β heterodimerization | FDA-approved (2023) for advanced RCC |
G4-DNA binders (CL67) | HIF promoter interference | Preclinical research |
G-quadruplexes (G4s) are non-canonical DNA structures formed in guanine-rich promoter regions. Computational studies predict >700,000 potential G4 sites in the human genome, enriched in oncogene promoters and telomeres [5] [8]. CL67 stabilizes HIF-pathway-associated G4 structures (e.g., in VEGF or HIF1A promoters), physically blocking transcription factor binding [1] [2]. Biophysical studies of analogous G4 binders reveal a "hopping mechanism" where ligands alternately engage G4 grooves and 3'-end tetrads [2]. This impairs HIF-1α transcription and downstream adaptive responses, even under hypoxia [1].
The therapeutic implications are twofold:
Table 3: G4-Binding Proteins Relevant to CL67 Activity
G4-Binding Protein | Function | Impact of CL67-Mediated G4 Stabilization |
---|---|---|
FANCJ helicase | Unwinds G4 during replication | Increased replication fork stalling |
BLM helicase | Resolves G4 in telomeres | Telomere dysfunction |
Transcription factors (SP1, HIF) | Bind G4-containing promoters | Transcriptional blockade of HIF targets |
CL67 exemplifies a novel strategy in cancer therapy: targeting the intersection of epigenetic DNA structures and hypoxia signaling. Its dual mechanism disrupts both HIF protein stability and gene expression, offering a multi-layered approach against adaptive tumor pathways [1] [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7